6-amino-N-cyclopropylpyridine-3-sulfonamide 6-amino-N-cyclopropylpyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1248927-92-5
VCID: VC2555736
InChI: InChI=1S/C8H11N3O2S/c9-8-4-3-7(5-10-8)14(12,13)11-6-1-2-6/h3-6,11H,1-2H2,(H2,9,10)
SMILES: C1CC1NS(=O)(=O)C2=CN=C(C=C2)N
Molecular Formula: C8H11N3O2S
Molecular Weight: 213.26 g/mol

6-amino-N-cyclopropylpyridine-3-sulfonamide

CAS No.: 1248927-92-5

Cat. No.: VC2555736

Molecular Formula: C8H11N3O2S

Molecular Weight: 213.26 g/mol

* For research use only. Not for human or veterinary use.

6-amino-N-cyclopropylpyridine-3-sulfonamide - 1248927-92-5

Specification

CAS No. 1248927-92-5
Molecular Formula C8H11N3O2S
Molecular Weight 213.26 g/mol
IUPAC Name 6-amino-N-cyclopropylpyridine-3-sulfonamide
Standard InChI InChI=1S/C8H11N3O2S/c9-8-4-3-7(5-10-8)14(12,13)11-6-1-2-6/h3-6,11H,1-2H2,(H2,9,10)
Standard InChI Key RYDRKBXRQXIMTH-UHFFFAOYSA-N
SMILES C1CC1NS(=O)(=O)C2=CN=C(C=C2)N
Canonical SMILES C1CC1NS(=O)(=O)C2=CN=C(C=C2)N

Introduction

6-amino-N-cyclopropylpyridine-3-sulfonamide is a chemical compound with the molecular formula C8H11N3O2S and a molecular weight of 213.26 g/mol . This compound belongs to the sulfonamide class, which is known for its biological activity, particularly in antimicrobial and anticancer research. The presence of a pyridine ring, an amino group, and a sulfonamide moiety contributes to its unique chemical and biological properties.

Synthesis of 6-amino-N-cyclopropylpyridine-3-sulfonamide

The synthesis of this compound typically involves the reaction of 6-amino-3-pyridinesulfonamide with cyclopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. Industrial production involves large-scale synthesis with optimized reaction conditions for higher yields and purity.

Table 1: Types of Chemical Reactions

Reaction TypeDescriptionCommon Reagents
OxidationForms sulfonic acid derivativesHydrogen peroxide, potassium permanganate
ReductionConverts sulfonamide to aminesLithium aluminum hydride
SubstitutionInvolves amino and sulfonamide groupsVarious electrophiles or nucleophiles

Biological Activities

This compound has shown potential in several biological activities:

  • Antibacterial Activity: Similar to other sulfonamides, it may inhibit bacterial growth by interfering with folic acid synthesis .

  • Enzyme Inhibition: It can inhibit enzymes like carbonic anhydrase, which is beneficial in treating conditions such as glaucoma and heart failure.

  • Anti-HIV Activity: There is potential for inhibitory effects on HIV replication, though detailed studies are needed.

Research and Development

Research into 6-amino-N-cyclopropylpyridine-3-sulfonamide continues to explore its therapeutic applications. The compound's unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development. Studies evaluating its effects against enzymes like dimethylarginine dimethylamino hydrolase (DDAH) and arginine deiminase (ADI) suggest potential uses in managing cardiovascular diseases and certain cancers.

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